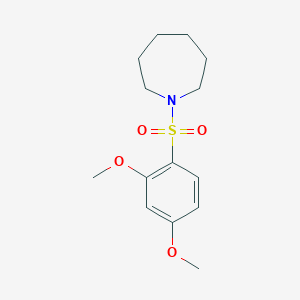

4-Allylpyrocatechol

作用机制

羟基查维醇通过多种机制发挥其作用:

生化分析

Biochemical Properties

4-Allylbenzene-1,2-diol has been shown to interact with various biomolecules in biochemical reactions . It has strong antibacterial activity and can inhibit the growth of all tested strains to different degrees

Cellular Effects

4-Allylbenzene-1,2-diol has been shown to have significant effects on cellular processes . It damages the integrity of the cell membrane and increases cell membrane permeability . This suggests that 4-Allylbenzene-1,2-diol influences cell function by disrupting the normal structure and function of the cell membrane.

Molecular Mechanism

It is known that it exerts its effects at the molecular level, likely through binding interactions with biomolecules and possibly through enzyme inhibition or activation

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Allylbenzene-1,2-diol has been shown to exert its effects over time . It has been observed to inhibit the growth of all tested strains to different degrees

Metabolic Pathways

It is known that it has strong antibacterial activity, suggesting that it may interact with enzymes or cofactors in bacterial metabolic pathways

准备方法

合成路线和反应条件: 羟基查维醇可以通过各种化学路线合成。一种常见的方法是在碳酸钾等碱的存在下,用烯丙基溴对邻苯二酚(苯-1,2-二醇)进行烯丙基化。 反应通常在丙酮或二甲基亚砜等有机溶剂中,在升高的温度下进行 .

工业生产方法: 羟基查维醇的工业生产通常涉及从天然来源,特别是蒌叶中提取。 用氯仿或乙醇对叶子进行溶剂提取,然后通过色谱技术进行纯化 .

反应类型:

常用试剂和条件:

氧化: 高锰酸钾,过氧化氢。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素(氯,溴),硝酸。

主要生成产物:

氧化: 醌类,羟基醌类。

还原: 二羟基衍生物。

取代: 卤代和硝基羟基查维醇衍生物。

科学研究应用

羟基查维醇具有广泛的科学研究应用:

相似化合物的比较

羟基查维醇因其独特的双羟基和烯丙基链而独一无二,这使其具有强大的生物活性 . 类似的化合物包括:

查维醇: 缺少羟基,导致生物活性降低。

丁香酚: 含有甲氧基而不是羟基,导致不同的化学性质和生物活性。

邻苯二酚: 缺少烯丙基链,这影响了其反应性和生物学效应。

属性

CAS 编号 |

1126-61-0 |

|---|---|

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC 名称 |

5-prop-2-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2,4-6H,1,3,7H2 |

InChI 键 |

ZMQAAUBTXCXRIC-UHFFFAOYSA-N |

杂质 |

In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole. |

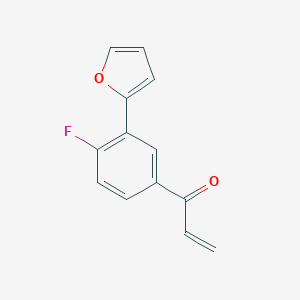

SMILES |

C=CCC1=CC(=C(C=C1)O)O |

规范 SMILES |

C=CCC1=CC2=C(C=C1)OCO2 |

外观 |

Oil |

沸点 |

450 to 453 °F at 760 mmHg (NTP, 1992) 235 °C 232–234 °C |

颜色/形态 |

Colorless or pale yellow oil Monoclinic crystals Colorless liquid, prisms, or crystals |

密度 |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.100 g/cu cm at 20 °C 1.095-1.099 |

闪点 |

208 °F (NTP, 1992) 212 °F (100 °C) (Closed cup) |

熔点 |

52.2 °F (NTP, 1992) 11.2 °C |

Key on ui other cas no. |

1126-61-0 |

物理描述 |

Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor. Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline] Liquid Colourless to slightly yellow liquid; Sasafras aroma |

Pictograms |

Irritant |

溶解度 |

less than 1 mg/mL at 64 °F (NTP, 1992) Insoluble in water Very soluble in ethanol; miscible with ethyl ether, chloroform Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol Practically insoluble to insoluble in water Soluble (in ethanol) |

同义词 |

2-hydroxychavicol hydroxychavicol |

蒸汽压力 |

1 mmHg at 146.8 °F (NTP, 1992) 0.06 [mmHg] Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C VP: 1 mm Hg at 63.8 °C 0.0706 mm Hg at 25 °C /Extrapolated/ |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Allylbenzene-1,2-diol against bacteria?

A1: Research suggests that 4-Allylbenzene-1,2-diol exerts its antibacterial activity through multiple mechanisms. One key mechanism involves disrupting the integrity of bacterial cell membranes. [, ] This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. Additionally, 4-Allylbenzene-1,2-diol has been shown to inhibit biofilm formation in Xanthomonas oryzae. [] Biofilms are protective layers that bacteria form to enhance their survival and resistance to external stressors, including antimicrobials. By preventing biofilm formation, 4-Allylbenzene-1,2-diol can limit bacterial movement and reduce the production of extracellular polysaccharides, thereby weakening the pathogenicity of bacteria like Xanthomonas oryzae.

Q2: Has 4-Allylbenzene-1,2-diol shown any promising activity against specific diseases?

A2: While not yet in clinical trials, 4-Allylbenzene-1,2-diol has demonstrated promising results against plant pathogens, particularly those affecting economically important crops. In a study by [], 4-Allylbenzene-1,2-diol exhibited strong antibacterial activity against four different Xanthomonas species, known to cause diseases in rice, citrus, and mango. Furthermore, in a pot experiment, 4-Allylbenzene-1,2-diol showed excellent protective effects against Xanthomonas oryzae infection in rice, with efficacy surpassing that of the commercial antibacterial agent kasugamycin. [] This finding highlights its potential as a novel antibacterial agent for controlling plant diseases.

Q3: Beyond its antibacterial effects, are there other potential therapeutic applications being explored for 4-Allylbenzene-1,2-diol?

A3: Yes, research suggests potential applications for 4-Allylbenzene-1,2-diol in combating cancer, specifically bone cancer metastasis. [] Computational studies using molecular docking and molecular dynamics simulations have identified 4-Allylbenzene-1,2-diol as a potential multi-targeting agent, exhibiting favorable interactions with several bone cancer targets. Notably, the compound displayed good stability with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which are crucial enzymes involved in cancer cell invasion and metastasis. [] Furthermore, in vitro cytotoxicity studies on MG63 bone cancer cell lines confirmed the cytotoxic nature of purified 4-Allylbenzene-1,2-diol. [] While further in vivo validation is needed, these findings point towards a potential therapeutic avenue for 4-Allylbenzene-1,2-diol in targeting bone cancer metastasis.

Q4: What are the sources of 4-Allylbenzene-1,2-diol?

A4: 4-Allylbenzene-1,2-diol can be found in several plant species, with research highlighting its presence in:

- Piper austrosinense: This Chinese endemic plant has been identified as a source of 4-Allylbenzene-1,2-diol, which was successfully isolated and characterized for its antibacterial properties. []

- Piper betle L.: This medicinal plant, specifically its petioles (leaf stalks) and a variety called Pachaikodi, have been reported to contain 4-Allylbenzene-1,2-diol. [, ]

Q5: Are there any known structure-activity relationships for 4-Allylbenzene-1,2-diol derivatives?

A5: Research on synthetic derivatives of 4-Allylbenzene-1,2-diol, particularly for anticancer activity, has provided some insights into structure-activity relationships. A study by [] explored the synthesis and antiproliferative activity of nine different catechol derivatives of safrole, a compound structurally similar to 4-Allylbenzene-1,2-diol. The study found that the presence of specific functional groups significantly influenced the cytotoxicity of these derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, the acetylated derivatives, 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate and 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate, exhibited higher cytotoxicity compared to the parent compound safrole and 4-Allylbenzene-1,2-diol. [] These findings suggest that modifications to the basic structure of 4-Allylbenzene-1,2-diol can significantly impact its biological activity, opening avenues for further research into more potent and selective derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)

![N-([1,1'-Biphenyl]-4-yl)-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)

![[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate](/img/structure/B223965.png)

![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)